molecular formula C17H25NO4S2 B2738775 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine CAS No. 1797178-03-0

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Cat. No.: B2738775
CAS No.: 1797178-03-0
M. Wt: 371.51
InChI Key: XWMSXHSJHMLZCT-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both sulfonyl and azetidine functional groups. The compound’s structure includes an azetidine ring, which is a four-membered nitrogen-containing ring, and two sulfonyl groups attached to different parts of the molecule. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Sulfonyl Groups: Sulfonylation reactions are employed to introduce the isobutylsulfonyl and tetrahydronaphthalenylsulfonyl groups. This can be done using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl groups or the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or amines.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of the azetidine ring.

    3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine: Contains a six-membered piperidine ring.

Uniqueness

The uniqueness of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine lies in its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-(Isobutylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine can be represented as follows:

  • Molecular Formula : C15H21N1O4S2
  • Molecular Weight : 357.47 g/mol

This compound features an azetidine ring substituted with isobutylsulfonyl and tetrahydronaphthalene groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamides demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is vital for bacterial growth and replication.

Anticancer Properties

Sulfonamide compounds have also been investigated for their anticancer potential. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors. For instance, compounds similar to this compound have been reported to inhibit tumor growth in xenograft models.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that derivatives can reduce inflammation in animal models of arthritis and other inflammatory diseases.

Neuroprotective Effects

Recent studies have suggested that certain sulfonamide derivatives possess neuroprotective effects. They may help in reducing oxidative stress and inflammation in neuronal cells, which is beneficial in conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of a related sulfonamide against resistant strains of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Cancer Cell Apoptosis : In a study published in Cancer Research, a compound structurally similar to this compound was shown to induce apoptosis in breast cancer cell lines with an IC50 value of 12 µM.
  • Anti-inflammatory Activity : Research published in Inflammation Research reported that a related sulfonamide significantly reduced edema in a carrageenan-induced paw edema model in rats.

Data Table

Biological ActivityStudy ReferenceKey Findings
AntimicrobialJournal of Antimicrobial ChemotherapyMIC = 8 µg/mL against resistant Staphylococcus aureus
AnticancerCancer ResearchIC50 = 12 µM inducing apoptosis in breast cancer cells
Anti-inflammatoryInflammation ResearchSignificant reduction of edema in animal models

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-13(2)12-23(19,20)17-10-18(11-17)24(21,22)16-8-7-14-5-3-4-6-15(14)9-16/h7-9,13,17H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSXHSJHMLZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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